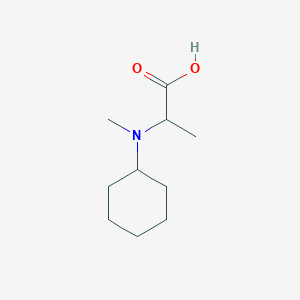

N-cyclohexyl-N-methylalanine

Description

Contextualization within Non-Proteinogenic Amino Acid Chemistry and Analogs

The twenty canonical amino acids encoded by the genetic code form the primary basis of life's proteins. However, nature and science have provided a much broader palette of "non-proteinogenic" amino acids (NPAAs), which are not part of this standard set. nih.gov These NPAAs, found in organisms like bacteria, fungi, and plants, often serve as secondary metabolites or are incorporated into non-ribosomal peptides, many of which have significant biological activities, such as the immunosuppressant cyclosporine. nih.gov

N-cyclohexyl-N-methylalanine is a synthetic NPAA. The incorporation of such artificial amino acids is a key strategy in medicinal chemistry and drug discovery. nih.gov By introducing NPAAs into peptide sequences, scientists can create peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced properties. nih.gov These enhancements often include improved stability against enzymatic degradation, increased potency, and better bioavailability. nih.gov The structural diversity offered by synthetic NPAAs like this compound is vast, providing access to chemical spaces unattainable with the 20 standard amino acids alone. frontiersin.org

Significance of N,N-Disubstitution in Modulating Amino Acid Properties for Molecular Design

The specific structural feature of this compound is its N,N-disubstituted alpha-amino group, where a cyclohexyl and a methyl group replace the two amine hydrogens. This modification has profound implications for molecular design.

Firstly, the replacement of both amide hydrogens eliminates the ability of the nitrogen atom to act as a hydrogen bond donor. nih.govnih.gov This is a critical alteration because the hydrogen bonding network of the peptide backbone is a primary determinant of secondary structures like alpha-helices and beta-sheets. nih.gov By removing a hydrogen bond donor, an N,N-disubstituted residue can disrupt or modify these standard conformations, forcing the peptide into unique structural arrangements. nih.gov

Secondly, the presence of two substituents on the nitrogen atom—particularly a bulky group like cyclohexyl—introduces significant steric hindrance. nih.gov This steric bulk severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. springernature.com While canonical amino acids (except proline) can access a wide range of these angles, N,N-disubstituted amino acids are confined to a much smaller region of conformational space. This property is highly valuable for designing peptides with a predictable and stable three-dimensional structure. springernature.comchim.it

Finally, these modifications lead to enhanced proteolytic stability. Proteolytic enzymes often recognize and cleave peptide bonds based on specific amino acid sequences and their surrounding backbone geometry. N-alkylation and N,N-disubstitution can mask these recognition sites and create conformations that are no longer substrates for these enzymes, thereby increasing the in-vivo half-life of peptide-based drugs. nih.govnih.gov The increased lipophilicity from the alkyl groups can also improve membrane permeability. nih.govnih.gov

The following table summarizes the key differences imparted by N,N-disubstitution compared to a standard proteinogenic amino acid.

| Property | Standard Amino Acid (e.g., Alanine) | N,N-Disubstituted Amino Acid (e.g., this compound) |

| Amine H-Bond Donor | Yes (Amide N-H) | No |

| Backbone Conformational Freedom | High | Highly Restricted |

| Susceptibility to Proteolysis | High | Low |

| Lipophilicity | Lower | Higher |

Overview of Potential Research Trajectories for this compound

While specific research on this compound is not extensively documented, its unique structure suggests several promising avenues for future investigation.

Design of Novel Peptide Conformations: The significant conformational restriction imposed by the N-cyclohexyl and N-methyl groups makes this amino acid an excellent candidate for inducing specific secondary structures in peptides. mdpi.com Future research could explore its use in stabilizing helices or nucleating beta-turns, potentially leading to the development of highly potent and selective peptide-based inhibitors or agonists for various biological targets. chim.it Its utility could be compared to other turn-inducing or helix-forming residues like proline or α-aminoisobutyric acid (Aib). springernature.com

Development of Stereoselective Synthetic Methodologies: The creation of chiral N,N-disubstituted amino acids with high optical purity is a significant chemical challenge. Research focused on developing robust and scalable stereoselective synthetic routes to this compound would be highly valuable. This could involve adapting existing methods for N-alkylation of amino acids or developing entirely new catalytic approaches. acs.org

Application in Foldamers and Materials Science: Beyond peptides, non-natural amino acids are increasingly used to create foldamers—synthetic oligomers that adopt well-defined, protein-like conformations. Investigating the folding behavior of oligomers of this compound could lead to new classes of functional macromolecules with applications in catalysis or materials science. chim.it

Structure

3D Structure

Properties

IUPAC Name |

2-[cyclohexyl(methyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-8(10(12)13)11(2)9-6-4-3-5-7-9/h8-9H,3-7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDHSXGBDZBWAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclohexyl N Methylalanine

Strategies for N-Alkylation and Disubstitution in Alanine (B10760859) Scaffolds

The introduction of two distinct alkyl groups, a cyclohexyl and a methyl moiety, onto the nitrogen atom of alanine requires carefully considered synthetic strategies. The primary challenge lies in achieving selective disubstitution without undesirable side reactions.

Reductive Amination Approaches for Cyclohexyl and Methyl Group Introduction

Reductive amination, a cornerstone of amine synthesis, offers a versatile and widely utilized method for the N-alkylation of amino acids. This one-pot reaction typically involves the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of N-cyclohexyl-N-methylalanine, a sequential reductive amination approach can be envisioned. One possible route would involve the initial reaction of alanine with cyclohexanone (B45756) in the presence of a reducing agent to form N-cyclohexylalanine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Subsequently, the resulting secondary amine, N-cyclohexylalanine, can undergo a second reductive amination with formaldehyde (B43269) to introduce the methyl group, yielding the desired this compound. The use of formaldehyde in reductive amination is a well-established method for N-methylation.

| Starting Material | Carbonyl Compound | Reducing Agent | Intermediate/Product |

| Alanine | Cyclohexanone | NaBH₃CN or NaBH(OAc)₃ | N-Cyclohexylalanine |

| N-Cyclohexylalanine | Formaldehyde | NaBH₃CN or NaBH(OAc)₃ | This compound |

| N-Methylalanine | Cyclohexanone | NaBH₃CN or NaBH(OAc)₃ | This compound |

Direct Alkylation Protocols for N-Substitution with Sterically Demanding Groups

Direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds. However, for the synthesis of a disubstituted amino acid like this compound, this approach presents challenges related to selectivity and over-alkylation.

A plausible strategy would involve the stepwise alkylation of alanine. For instance, alanine could first be N-methylated using a reagent like methyl iodide. Subsequently, the introduction of the sterically bulky cyclohexyl group could be attempted using a cyclohexyl halide, such as cyclohexyl bromide or iodide. The reaction of N-methylcyclohexylamine with benzyl (B1604629) bromide has been reported, suggesting the feasibility of alkylating a secondary amine with a halide. However, the nucleophilicity of the nitrogen in N-methylalanine is lower than that of a simple amine, and the steric hindrance of the cyclohexyl group can impede the reaction.

To overcome these challenges, strong bases are often required to deprotonate the amino group, and the reaction conditions may need to be carefully optimized to favor the desired disubstitution product. The potential for quaternization of the nitrogen atom to form a quaternary ammonium (B1175870) salt is a competing side reaction that needs to be minimized. The use of modern catalytic systems, such as copper-catalyzed N-alkylation, could offer milder and more selective alternatives to traditional methods.

Transition Metal-Catalyzed N-Functionalization Analogies in Amino Acid Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the formation of C-N bonds, offering high efficiency and selectivity under mild conditions. While specific examples for the direct synthesis of this compound using these methods are not extensively documented, analogies from the broader field of amino acid synthesis suggest their potential applicability.

Palladium- and copper-catalyzed N-arylation and N-alkylation reactions have been successfully employed for the functionalization of amino acids. These methods often utilize ligands that modulate the reactivity and selectivity of the metal catalyst. For instance, a palladium-catalyzed approach could potentially couple N-methylalanine with a cyclohexyl-containing coupling partner. Similarly, copper-catalyzed protocols have shown promise for the N-alkylation of amines with a wide range of alkyl halides.

Furthermore, ruthenium-catalyzed N-alkylation of amino acid esters with alcohols represents an atom-economical and environmentally benign alternative. This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amino acid ester, all mediated by the ruthenium catalyst. Such a strategy could conceivably be adapted for the cyclohexylation of N-methylalanine ester using cyclohexanol (B46403).

Stereoselective Synthesis of this compound Enantiomers

As this compound possesses a chiral center at the alpha-carbon, the synthesis of its individual enantiomers is of significant importance, particularly for applications in medicinal chemistry and materials science.

Enantioselective Catalytic Approaches for Amino Acid Derivatization

Enantioselective catalysis offers a more atom-economical and efficient alternative to the use of stoichiometric chiral auxiliaries. These methods employ a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other.

Transition metal-catalyzed asymmetric hydrogenation of enamides or dehydroamino acids is a well-established method for producing chiral amino acids. To apply this to this compound, a suitable precursor bearing an exocyclic double bond would be required.

More recently, biocatalytic methods employing enzymes such as imine reductases (IREDs) have shown great promise for the asymmetric synthesis of N-substituted amino acids. These enzymes can catalyze the reductive amination of α-keto acids with high enantioselectivity. For the synthesis of a specific enantiomer of this compound, one could envision a process where an α-keto acid precursor is reacted with N-methylcyclohexylamine in the presence of an appropriate IRED. The substrate scope of these enzymes is continually being expanded through protein engineering, which may enable the synthesis of structurally unique amino acids like this compound.

Nickel-catalyzed enantioconvergent deaminative alkylation of α-amino acid derivatives with unactivated olefins has also been reported as a method to access α-enantioenriched amides. This approach could potentially be adapted for the synthesis of this compound derivatives.

Derivatization Strategies for this compound Functional Groups for Further Elaboration

The structure of this compound possesses two primary functional groups amenable to further chemical modification: the carboxylic acid and the tertiary amine moiety. Derivatization of these groups is essential for applications such as peptide synthesis, the development of peptidomimetics, and the creation of complex molecular scaffolds.

The carboxylic acid group is a versatile handle for various chemical transformations. Standard reactions include esterification to protect the acid or modify solubility, and amide bond formation (peptide coupling), which allows for its incorporation into peptide chains. The acid can also be reduced to a primary alcohol, providing a different functional group for further reactions.

The tertiary amine is generally stable. However, the N-methyl and N-cyclohexyl groups influence the steric and electronic properties of the molecule, which is a key feature of its use in peptide chemistry. N-methylation, for example, removes the possibility of hydrogen bonding, which can increase proteolytic resistance and bioavailability of peptides. While direct modification of the tertiary amine is challenging without cleaving a C-N bond, derivatization can be focused on other parts of a larger molecule containing this amino acid. For instance, if incorporated as the N-terminal residue of a peptide, selective modification strategies targeting the N-terminus can be employed.

Table 2: Derivatization Strategies for this compound

| Target Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group/Derivative |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid catalyst (e.g., H2SO4) | Ester |

| Carboxylic Acid | Amide Bond Formation | Amine, Coupling agents (e.g., DCC, HBTU) | Amide (e.g., incorporation into a peptide) |

| Carboxylic Acid | Reduction | Strong reducing agent (e.g., LiAlH4) | Primary Alcohol |

| Carboxylic Acid | Acyl Halide Formation | Thionyl chloride (SOCl2) or Oxalyl chloride | Acyl Chloride |

Advanced Structural Characterization and Conformational Analysis of N Cyclohexyl N Methylalanine

Spectroscopic Investigations for Detailed Molecular Architecture Elucidation

Spectroscopic techniques offer a powerful, non-destructive means to probe the molecular structure of N-cyclohexyl-N-methylalanine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and three-dimensional arrangement can be obtained.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (2D NMR, Solid-State NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. While one-dimensional (1D) NMR provides fundamental information about the chemical environment of nuclei, two-dimensional (2D) NMR techniques offer deeper insights into the scalar and dipolar couplings between nuclei, revealing through-bond and through-space connectivities.

For a molecule like this compound, a suite of 2D NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal ¹H-¹H spin-spin couplings, allowing for the tracing of proton networks within the cyclohexyl ring, the alanine (B10760859) backbone, and the N-methyl group. For instance, the methine proton on the alanine's alpha-carbon would show a correlation to the protons of the adjacent methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is crucial for assigning the carbon signals of the cyclohexyl ring and the alanine moiety based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei. For this compound, NOESY could help determine the preferred orientation of the cyclohexyl ring relative to the rest of the molecule by identifying through-space interactions between protons on the cyclohexyl ring and protons on the alanine backbone or N-methyl group.

Solid-State NMR (ssNMR) would provide valuable information about the structure and dynamics of this compound in the solid state. Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions, offering insights into the local environment and packing of molecules in a crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be essential to obtain high-resolution spectra of ¹³C and ¹⁵N nuclei.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in ppm) Note: These are predicted values and may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Carboxyl (COOH) | ~10-12 | ~175-180 |

| Alpha-Carbon (CH) | ~3.0-3.5 | ~60-65 |

| Alanine Methyl (CH₃) | ~1.2-1.5 | ~15-20 |

| N-Methyl (CH₃) | ~2.2-2.5 | ~40-45 |

| Cyclohexyl (CH) | ~2.5-3.0 | ~65-70 |

| Cyclohexyl (CH₂) | ~1.0-1.9 | ~25-35 |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds present and their local environment, making them excellent for identifying functional groups and studying conformational changes.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | FT-IR |

| Carboxylic Acid | C=O Stretch | 1700-1730 | FT-IR, Raman |

| Alkyl | C-H Stretch | 2850-3000 | FT-IR, Raman |

| Amine | C-N Stretch | 1000-1250 | FT-IR |

X-ray Crystallography of this compound and its Crystalline Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the positions of all atoms (excluding hydrogens in many cases) can be determined with high precision.

Obtaining a suitable single crystal of this compound or one of its crystalline derivatives would provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Torsional angles: The exact dihedral angles that define the conformation of the molecule in the crystal lattice.

Intermolecular interactions: The nature of the packing forces in the crystal, including hydrogen bonding and van der Waals interactions.

The crystal structure would unequivocally reveal the preferred conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and its orientation relative to the alanine backbone.

Conformational Dynamics and Preferred Orientations in Solution and Solid State

The N-cyclohexyl and N-methyl substituents impose significant conformational constraints on the this compound molecule. The interplay of steric hindrance, intramolecular interactions, and the influence of the surrounding medium (solvent or crystal lattice) dictates the preferred three-dimensional shape of the molecule.

Analysis of Steric Hindrance and Strain Effects from N-Substituents

The bulky cyclohexyl group and the methyl group attached to the nitrogen atom create considerable steric hindrance around the chiral center of the alanine residue. This steric crowding restricts the rotation around the N-Cα and N-cyclohexyl bonds.

Computational Chemistry and Theoretical Studies of N Cyclohexyl N Methylalanine

Molecular Recognition and Binding Mode Analysis in Model Systems

Generating an article on this topic without specific supporting data from research literature would result in speculation and would not meet the required standards of scientific accuracy and detail. While the requested computational methods are standard in chemical research, their specific application and the resulting data for N-cyclohexyl-N-methylalanine are not documented in accessible scholarly sources.

Reaction Mechanism Elucidation for this compound Synthesis and Transformations

A plausible and widely utilized method for the synthesis of such N-substituted amino acids is reductive amination . This process would typically involve the reaction of a cyclohexyl carbonyl precursor, such as cyclohexanone (B45756), with N-methylalanine. The reaction proceeds via the initial formation of an iminium ion intermediate, which is subsequently reduced to yield the final this compound product.

Computational studies on analogous reductive amination reactions have shed light on the mechanistic details that are likely applicable to the synthesis of this compound. DFT calculations have been employed to analyze the selectivity of reducing agents like sodium triacetoxyborohydride (B8407120) (STAB). These studies have demonstrated that the reduction of the imine or iminium ion intermediate is both thermodynamically and kinetically favored over the reduction of the initial carbonyl compound (the aldehyde or ketone) scholaris.canih.govnih.gov. This selectivity is crucial for the efficiency of the one-pot reductive amination process. The transition states for the hydride transfer from the reducing agent to the iminium ion have been found to be lower in energy compared to the transition states for the reduction of the carbonyl group nih.gov.

The reaction mechanism for the acid-catalyzed direct reductive amination can be broken down into the following key steps, with their corresponding theoretical investigations:

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of N-methylalanine on the carbonyl carbon of cyclohexanone. This is typically catalyzed by a weak acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base or, more accurately in the case of a secondary amine, an iminium ion. Theoretical studies of similar reactions have modeled the transition states for both the initial nucleophilic attack and the subsequent dehydration step, providing insights into the energy barriers associated with iminium ion formation.

Reduction of the Iminium Ion: The formed iminium ion is then reduced by a hydride source. Computational analyses of reductions using borohydride reagents have detailed the transition state structures for the hydride transfer. These calculations often reveal a concerted mechanism where the hydride is delivered to the electrophilic carbon of the iminium ion. The energy profiles calculated through DFT can help in understanding the stereoselectivity of the reduction, which is a critical aspect in the synthesis of chiral molecules like this compound.

Transformations of this compound, such as N-dealkylation, have also been the subject of theoretical investigation for structurally related compounds. For instance, a DFT study on the N-dealkylation of N-cyclopropyl-N-methylaniline catalyzed by cytochrome P450 provides a model for understanding the potential metabolic or chemical degradation pathways of this compound. This study elucidated a two-step mechanism involving an initial Cα–H hydroxylation followed by the decomposition of the resulting carbinolamine. Such computational models can predict the regioselectivity of such transformations, for instance, whether the cyclohexyl or the methyl group is preferentially cleaved.

The following interactive table summarizes the key proposed intermediates and transition states in the synthesis of this compound via reductive amination, based on analogous computational studies.

| Step | Species | Description |

| 1 | Reactants | Cyclohexanone and N-methylalanine |

| 2 | Hemiaminal Intermediate | Formed from the nucleophilic attack of the amine on the carbonyl |

| 3 | Iminium Ion | Formed after dehydration of the hemiaminal |

| 4 | Transition State 1 | Energy barrier for the hydride transfer to the iminium ion |

| 5 | Product | This compound |

Further dedicated computational studies on this compound would be invaluable to precisely quantify the energy barriers, reaction kinetics, and to explore other potential synthetic and transformational pathways. Such studies could also aid in the rational design of catalysts to improve reaction efficiency and stereoselectivity.

Applications of N Cyclohexyl N Methylalanine in Advanced Chemical Synthesis and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis

Chiral building blocks are essential for the stereocontrolled synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. These enantiomerically pure intermediates allow for the construction of stereochemically defined products, which is crucial as the biological activity of a molecule often depends on its specific three-dimensional arrangement. mdpi.com Chiral amines and their derivatives, in particular, are important intermediates in the synthesis of chiral drugs and natural products and are also used as chiral auxiliaries or resolution reagents. rsc.org

N-cyclohexyl-N-methylalanine belongs to the class of chiral α-tertiary amines and N-alkylated amino acids. While specific, large-scale applications of this compound as a chiral building block in asymmetric synthesis are not extensively documented in publicly available literature, its structure suggests significant potential. The inherent chirality at the α-carbon, derived from the parent alanine (B10760859), can be transferred to new products. Its synthesis from L- or D-alanine would provide access to either enantiomer, making it a valuable precursor for creating tailor-made molecules. The development of synthetic methods for chiral amines is an active area of research, employing strategies like asymmetric catalysis to ensure high enantiopurity. rsc.orgrsc.org The principles used in these syntheses could be applied to produce or utilize this compound for creating novel chiral compounds.

Incorporation into Peptide Mimetics, Peptoids, and Foldamers

Peptide mimetics are compounds designed to mimic the structure and function of natural peptides but with enhanced properties, such as resistance to enzymatic degradation. nih.gov Among these, peptoids (oligomers of N-substituted glycines) and foldamers (unnatural oligomers that adopt stable, folded conformations) are of significant interest. nih.govnih.gov The incorporation of this compound into oligomeric backbones is a powerful strategy for controlling their structure and stability.

The primary design principle behind using this compound is the modification of the peptide backbone. In a natural peptide, the amide nitrogen is bonded to a hydrogen atom, which acts as a hydrogen-bond donor, crucial for the formation of secondary structures like α-helices and β-sheets. By replacing this hydrogen with a methyl group (N-methylation), this hydrogen-bond-donating capability is eliminated. nih.govnih.gov This has profound consequences for the oligomer's conformation.

Without the constraints of backbone hydrogen bonding, other forces dictate the secondary structure. Studies on peptides containing only N-methylated alanine (NMeAla) have shown they can form stable helical structures stabilized by carbonyl-carbonyl interactions rather than hydrogen bonds. nih.govresearchgate.net The substitution of the N-methyl group with the much bulkier N-cyclohexyl group in this compound would further amplify these steric effects, providing a robust tool for directing the folding of a polymer chain into a specific, predictable conformation.

Conformational restriction is a key strategy for designing potent and selective bioactive molecules. By reducing the number of possible conformations a molecule can adopt, it is more likely to remain in its "bioactive" shape, leading to improved interaction with biological targets. nih.gov The this compound residue introduces significant conformational constraints.

Amide Bond Geometry : N-alkylation can influence the energy barrier between the cis and trans conformations of the amide bond. While the trans form is heavily favored in most peptides, N-substitution can lower the energy difference, making the cis conformation more accessible and sometimes even preferred, leading to unique backbone geometries.

Steric Hindrance : The bulky cyclohexyl group severely restricts the rotation around the backbone bonds (phi, φ, and psi, ψ), limiting the available conformational space. This steric hindrance enhances the stability of the preferred secondary structure, preventing the oligomer from unfolding. nih.govresearchgate.net

Computational and molecular dynamics studies on poly-N-methylated alanine peptides provide insight into the types of structures that can be formed. These studies reveal a propensity to form specific helical structures in the absence of interfering solvents. nih.govresearchgate.net

| Peptide Type | Dominant Conformation | Approximate Dihedral Angles (φ, ψ) | Stabilizing Interactions | Reference |

|---|---|---|---|---|

| Poly-N-methylalanine (in vacuo) | Hydrogen-bond-free helix | (-0°, 90°) | Carbonyl-carbonyl interactions | nih.gov |

| Poly-N-methylalanine (in water/methanol) | β-strand | Not specified | Solvent-carbonyl interactions | researchgate.net |

Role in Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. A key process in this field is self-assembly, where molecules spontaneously organize into well-defined, functional structures. The unique amphiphilic character of this compound, with its nonpolar cyclohexyl group and polar amino acid backbone, makes it an excellent candidate for designing self-assembling systems.

The self-assembly process is driven by a delicate balance of non-covalent forces. The structure of this compound allows it to participate in several key interactions:

Hydrophobic Interactions : The large, nonpolar cyclohexyl group is the dominant feature for driving self-assembly in aqueous environments. To minimize contact with water, these groups will aggregate, forming a hydrophobic core.

Van der Waals Forces : The close packing of the cyclohexyl groups within the hydrophobic core is stabilized by attractive van der Waals forces.

Dipole-Dipole Interactions : The carbonyl groups in the amino acid backbone can participate in dipole-dipole interactions, which, as seen in NMeAla helices, can be strong enough to direct a specific secondary structure. nih.gov

Research on related molecules demonstrates the power of these interactions. For instance, a simple molecule combining β-alanine with N,N'-dicyclohexylurea can self-assemble into a variety of nanostructures, including vesicles, tubes, and rods, depending on the environmental conditions. nih.gov Similarly, amphiphilic derivatives of N-methylated amino acids have been shown to form nanofibers, microtubules, and vesicles. rsc.org These examples strongly suggest that oligomers or derivatives of this compound would readily self-assemble into complex supramolecular architectures.

Molecular receptors are molecules designed to selectively bind to other molecules (guests) through non-covalent interactions, a process known as host-guest chemistry. The design of synthetic receptors often aims to mimic the binding pockets of enzymes. nih.gov

Contribution to Novel Functional Materials and Polymer Design

The unique structural characteristics of this compound, which combines the steric bulk of a cyclohexyl group with the conformational constraints imposed by N-methylation, make it a compelling monomer for the synthesis of advanced functional materials. The interplay of these two features at the nitrogen atom of the alanine backbone offers a precise mechanism for controlling the local and global structure of polypeptide chains.

The synthesis of N-substituted polypeptides is most commonly achieved through the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). The structure of the N-substituent exerts a significant influence on the polymerization kinetics and the architecture of the resulting polymer.

The presence of the bulky cyclohexyl group in this compound introduces considerable steric hindrance around the propagating chain end. This steric demand can influence the rate of polymerization and the accessibility of the active site, potentially leading to a more controlled polymerization process. In traditional polypeptide synthesis, uncontrolled chain initiation and termination events can lead to a broad distribution of molecular weights. However, the steric bulk of the N-cyclohexyl-N-methyl group can mitigate these side reactions, facilitating the synthesis of polypeptides with well-defined molecular weights and low polydispersity.

Furthermore, the N-methylation of the peptide backbone eliminates the hydrogen bond donor capability of the amide nitrogen. This modification disrupts the formation of conventional secondary structures like α-helices and β-sheets, which are stabilized by hydrogen bonding. Instead, the polymer chain is forced to adopt alternative, well-defined conformations. The combination of the cyclohexyl and methyl groups on the nitrogen atom restricts the rotation around the Cα-N bond (φ torsion angle), further guiding the polypeptide into specific, ordered architectures. This level of control is crucial for engineering polypeptides with precise three-dimensional structures tailored for specific applications.

Table 1: Expected Influence of N-Substituents on Polypeptide Architecture

| N-Substituent | Expected Effect on Hydrogen Bonding | Predominant Secondary Structure | Control over Polymer Architecture |

|---|---|---|---|

| Hydrogen (e.g., in Alanine) | Donor and acceptor | α-helices, β-sheets | Standard |

| Methyl (e.g., in N-methylalanine) | Acceptor only | Disrupted helices/sheets, potential for polyproline-like helices | Moderate |

| Cyclohexyl | Donor and acceptor | Steric hindrance may favor extended or specific turn structures | High due to steric bulk |

| N-cyclohexyl-N-methyl | Acceptor only | Forced adoption of specific non-hydrogen bonded helical or extended structures | Very High due to combined steric and electronic effects |

This table presents expected trends based on the known effects of N-substitution in polypeptides. Specific experimental data for this compound is not widely available.

The ability to dictate the secondary structure of a polypeptide chain is fundamental to the fabrication of advanced soft materials. The incorporation of this compound provides a powerful strategy to create materials with precisely defined helical or extended conformations, leading to novel properties and functionalities.

The absence of N-H hydrogen bond donors in poly(this compound) prevents the formation of classical secondary structures. Instead, the sterically demanding N-substituents can force the polypeptide backbone into a specific helical arrangement, akin to the polyproline type I or type II helices, or into a highly extended, ribbon-like structure. The specific conformation adopted would be dependent on the interplay between the steric repulsion of the cyclohexyl and methyl groups and the torsional preferences of the polypeptide backbone.

The resulting well-defined structures can then self-assemble into higher-order soft matter architectures. For instance, helical polypeptides can pack into liquid crystalline phases or form fibrillar networks, leading to the formation of gels or films with anisotropic properties. Extended chain conformations can promote the formation of lamellar structures or sheet-like assemblies. The ability to control the pitch and diameter of the helices, or the persistence length of the extended chains, through the precise chemical structure of the monomer opens up avenues for designing materials with tunable mechanical, optical, and biological properties.

Table 2: Research Findings on the Structural Impact of Related N-Substituted Amino Acids

| Amino Acid Derivative | Polymerization Method | Observed Secondary Structure | Reference |

|---|---|---|---|

| N-methylalanine | N-Carboxyanhydride ROP | Helical structure without hydrogen bonds | nih.gov |

| Cyclohexylalanine | Solid Phase Peptide Synthesis | Can induce α-helical or β-sheet structures depending on sequence context | nih.gov |

This table summarizes findings for related compounds, providing a basis for predicting the behavior of this compound.

The controlled fabrication of such defined nanostructures is of significant interest for applications in tissue engineering, where the scaffold architecture can guide cell growth and differentiation, and in drug delivery, where the material's morphology can influence loading capacity and release kinetics.

Advanced Analytical Methodologies for Characterization of N Cyclohexyl N Methylalanine

Chromatographic Separation Techniques for Enantiomeric Purity and Isomer Resolution (e.g., Chiral HPLC, GC-MS)

The determination of enantiomeric purity is a critical aspect of the analysis of N-cyclohexyl-N-methylalanine, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for achieving enantiomeric separation and isomer resolution.

Chiral HPLC is a widely used method for the direct separation of enantiomers. This technique relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times. For N-alkylated amino acids like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) have shown considerable success in resolving a wide range of amino acid enantiomers. chromatographytoday.comsigmaaldrich.comsigmaaldrich.com The choice of mobile phase, typically a mixture of an organic solvent like ethanol (B145695) or isopropanol (B130326) with a non-polar component such as hexane, is crucial for optimizing the separation. The elution order of the enantiomers can sometimes be reversed by using a CSP with the opposite chirality. chromatographytoday.com

| Parameter | Chiral HPLC Condition 1 | Chiral HPLC Condition 2 |

| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Macrocyclic Glycopeptide-based (e.g., Teicoplanin) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) | Methanol (B129727)/Water/Acetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Expected Outcome | Baseline resolution of the two enantiomers. | Differential retention and separation of enantiomers. |

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. Since amino acids, including this compound, are non-volatile, a derivatization step is necessary to increase their volatility. thermofisher.commdpi.com This typically involves the esterification of the carboxylic acid group followed by acylation of the amino group. Common derivatizing agents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for silylation or a two-step process involving an alcohol (e.g., methanol) with an acid catalyst, followed by an acylating agent like trifluoroacetic anhydride (B1165640) (TFAA). thermofisher.comnih.govnih.gov The derivatized enantiomers can then be separated on a chiral capillary column, often coated with a cyclodextrin (B1172386) derivative. The mass spectrometer provides not only detection but also structural information based on the fragmentation pattern of the derivatized analyte. nih.govresearchgate.net

| Parameter | GC-MS Conditions |

| Derivatization | Two-step: 1. Methanol/HCl for esterification; 2. Trifluoroacetic anhydride for acylation. |

| GC Column | Chiral capillary column (e.g., Chirasil-Dex CB) |

| Carrier Gas | Helium |

| Temperature Program | Initial temperature of 100°C, ramped to 220°C at 5°C/min. |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Expected Outcome | Separation of the derivatized enantiomers with distinct retention times and characteristic mass spectra. |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification and structural elucidation of this compound. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically within 5 ppm), allowing for the determination of the elemental composition of the parent molecule and its fragments.

For this compound (C10H19NO2), the expected exact mass of the protonated molecule ([M+H]+) can be calculated and compared with the experimentally measured value to confirm its molecular formula. This high mass accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides detailed structural information. In a typical MS/MS experiment, the parent ion of this compound is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed. The fragmentation pattern is predictable and can be used to confirm the structure of the molecule. Key fragmentation pathways for the protonated molecule would likely include:

Loss of the carboxylic acid group: A neutral loss of CO2H (45 Da).

Cleavage of the cyclohexyl group: Loss of the cyclohexyl radical.

Cleavage of the N-methyl group: Loss of the methyl radical.

Ring-opening and fragmentation of the cyclohexyl group.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Structural Moiety |

| 186.1438 ([M+H]+) | 140.1383 | 46.0055 | HCOOH |

| 186.1438 ([M+H]+) | 102.0549 | 84.0889 | Cyclohexene |

| 186.1438 ([M+H]+) | 88.0757 | 98.0681 | Methylcyclohexane |

Advanced Hyphenated Techniques (e.g., LC-NMR, GCxGC-MS) for Complex Mixture Analysis and Structural Elucidation

For the analysis of this compound in complex matrices or for definitive structural elucidation without the need for extensive purification, advanced hyphenated techniques are employed.

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) combines the separation power of HPLC with the unparalleled structural elucidation capabilities of NMR spectroscopy. In an LC-NMR setup, the eluent from the HPLC column flows through a specialized NMR flow cell, allowing for the acquisition of NMR spectra of the separated components. This technique is particularly valuable for the unambiguous identification of isomers that may be difficult to distinguish by mass spectrometry alone. For this compound, LC-NMR could provide detailed information on the proton and carbon environments, confirming the connectivity of the cyclohexyl, methyl, and alanine (B10760859) moieties.

GCxGC-MS (Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry) offers significantly enhanced separation power compared to conventional GC-MS. In a GCxGC system, two columns with different stationary phases are coupled in series. The effluent from the first-dimension column is trapped and then rapidly re-injected onto the second-dimension column. This results in a two-dimensional chromatogram with much higher peak capacity, allowing for the separation of components in highly complex mixtures. For the analysis of derivatized this compound, GCxGC-MS would be particularly useful for resolving it from other amino acids or structurally similar compounds in a complex biological or synthetic sample. nih.gov The added dimension of separation greatly reduces the likelihood of co-elution, leading to cleaner mass spectra and more confident peak identification.

| Technique | Application for this compound Analysis | Expected Outcome |

| LC-NMR | Unambiguous structural confirmation of isolated isomers or impurities. Analysis in matrices where MS ionization is suppressed. | Complete proton and carbon NMR spectra for each separated peak, confirming the molecular structure without the need for extensive purification. |

| GCxGC-MS | Separation from a complex mixture of other derivatized amino acids or contaminants. Enhanced resolution of closely related isomers. | A two-dimensional chromatogram with well-resolved peaks, providing clean mass spectra for confident identification and quantification. |

Future Directions and Emerging Research Avenues for N Cyclohexyl N Methylalanine Studies

Exploration of Unconventional Synthetic Pathways

Traditional methods for synthesizing N-alkyl amino acids, such as reductive amination or the use of alkyl halides, often rely on hazardous reagents, produce significant waste, and may require multiple protection and deprotection steps. manchester.ac.ukmonash.edu To overcome these limitations, future research on N-cyclohexyl-N-methylalanine is expected to explore more sustainable and efficient synthetic routes.

Biocatalytic Synthesis: One of the most promising unconventional pathways is biocatalysis. The use of enzymes offers a green and highly selective alternative to traditional chemical synthesis. manchester.ac.uknih.gov Enzyme classes such as N-methyltransferases and dehydrogenases are being investigated for their potential in N-alkyl-α-amino acid synthesis. nih.gov Directed evolution and enzyme engineering could be employed to develop specific biocatalysts capable of efficiently installing both the methyl and cyclohexyl groups onto an alanine (B10760859) backbone, or for the selective N-alkylation of a pre-existing N-methylalanine or N-cyclohexylalanine precursor. This approach would provide access to enantiomerically pure this compound under mild, aqueous conditions. acs.orgnih.gov

Direct Alkylation with Alcohols: Another key area of exploration is the direct N-alkylation of unprotected amino acids using alcohols, a method that aligns with the principles of green chemistry. nih.gov This "hydrogen borrowing" strategy utilizes an alcohol (like cyclohexanol) as the alkylating agent, with water as the sole byproduct, thus offering high atom economy. nih.govnih.gov Developing a one-pot, two-step catalytic process that first uses methanol (B129727) and then cyclohexanol (B46403) (or vice-versa) on alanine without the need for intermediate purification would represent a significant advancement in synthetic efficiency.

| Synthetic Pathway | Description | Advantages | Challenges for this compound |

|---|---|---|---|

| Traditional Reductive Amination | Reaction of an amino acid with cyclohexanone (B45756) and a reducing agent, followed by methylation. | Well-established procedures. | Use of hazardous hydrides, potential for side reactions, multiple steps. manchester.ac.uk |

| Biocatalytic Routes | Use of engineered enzymes (e.g., dehydrogenases, N-methyltransferases) for selective alkylation. | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govmanchester.ac.uk | Requires development of a specific enzyme cascade for dual N-alkylation. |

| Direct Catalytic N-Alkylation | Catalytic coupling of an amino acid with alcohols (e.g., cyclohexanol, methanol) via a "hydrogen borrowing" mechanism. | High atom economy, water is the only byproduct, uses readily available starting materials. nih.govnih.gov | Requires a highly selective catalyst to control mono- vs. di-alkylation and to perform two different alkylations sequentially. |

Development of Novel Catalytic Systems for its Preparation and Derivatization

The synthesis and further functionalization of this compound will heavily rely on the development of novel and more efficient catalytic systems. The focus is shifting from precious metal catalysts to those based on more abundant and less toxic metals.

Ruthenium-Based Catalysts: Ruthenium complexes have demonstrated powerful catalytic activity for the direct N-alkylation of amino acid esters and amides with alcohols, showing excellent retention of stereochemistry in a base-free, atom-economic process. nih.gov Future work could optimize these Ru-based systems for the sequential or direct double N-alkylation of alanine to produce this compound, potentially using N-acyl amino acid ligands to enhance catalytic activity and selectivity. acs.orgnih.gov

Iron-Based Catalysts: A significant emerging trend is the use of earth-abundant metals like iron as catalysts for N-alkylation reactions. tandfonline.comrug.nl Iron-catalyzed "borrowing hydrogen" strategies are being developed for the N-alkylation of various amines with alcohols. rug.nlresearchgate.net Research into iron single-atom catalysts supported on materials like N-doped graphene has shown record turnover numbers for N-alkylation, presenting a solvent-free and highly efficient option. researchgate.net Applying these inexpensive and environmentally benign iron catalysts to the synthesis of complex N-alkyl amino acids like this compound is a key future direction. researchgate.netd-nb.info

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes (NHCs) are versatile organocatalysts and ligands for metal complexes. nih.gov NHC-palladium complexes derived from amino acids have been synthesized and used in various coupling reactions. rsc.org Future studies could explore the use of chiral NHCs derived from amino acids to catalyze the asymmetric synthesis or derivatization of this compound. nih.gov These catalysts could offer novel reactivity and selectivity for functionalizing the molecule at its carboxylic acid or other positions.

| Catalyst Type | Metal Center | Key Features | Potential Application for this compound |

|---|---|---|---|

| Half-Sandwich Complexes | Ruthenium (Ru) | High efficiency for N-alkylation with alcohols, excellent stereocontrol, base-free conditions. nih.govrsc.org | Direct synthesis from alanine using methanol and cyclohexanol. |

| Homogeneous Complexes | Iron (Fe) | Earth-abundant, low cost, environmentally benign, effective for borrowing hydrogen chemistry. tandfonline.comrug.nl | Sustainable synthesis via direct N-alkylation. |

| Single-Atom Catalysts | Iron (Fe) | Extremely high turnover frequency, solvent-free conditions, excellent reusability. researchgate.net | Highly efficient and green manufacturing process. |

| NHC Complexes | Palladium (Pd), etc. | Tunable steric and electronic properties, potential for novel reactivity. rsc.org | Asymmetric derivatization and functionalization reactions. |

Integration into Bio-inspired Architectures and Systems

The unique structural characteristics of this compound make it an attractive building block for constructing novel bio-inspired materials and systems. N-alkylation is a known tool in peptide design to increase lipophilicity and proteolytic stability. monash.edu

Peptidomimetics and Protein Mimics: The incorporation of N-alkyl amino acids into peptides can enforce specific secondary structures by hindering free rotation around the peptide bond. acs.org The bulky cyclohexyl group of this compound would introduce significant steric constraints, making it a powerful tool for modulating the conformation of peptides. nih.gov Future research will likely focus on synthesizing peptides containing this unnatural amino acid to create stable mimics of protein secondary structures like β-sheets or helices. nih.govnih.gov These peptidomimetics could be designed to target complex protein-protein interactions, which are often difficult to address with small molecules.

Self-Assembling Systems: Simple amino acids and their derivatives can spontaneously self-assemble into highly ordered nanostructures through noncovalent interactions such as hydrogen bonding and hydrophobic forces. nih.gov The pronounced hydrophobicity of the cyclohexyl group combined with the chiral nature of this compound could be exploited to direct its self-assembly into unique supramolecular structures like nanotubes, vesicles, or helical fibers. acs.orgrsc.org These bio-inspired architectures could find applications in drug delivery, tissue engineering, and bionanotechnology.

Potential for Advanced Sensing and Responsive Materials Based on its Unique Structural Features

The incorporation of unnatural amino acids into polymers and other materials can imbue them with "smart" properties, allowing them to respond to external stimuli.

Stimuli-Responsive Polymers: Polymers containing amino acid units in their main or side chains can exhibit responsiveness to changes in pH, temperature, or ionic strength. rsc.orgsemanticscholar.org Future research could involve the polymerization of monomers derived from this compound. The bulky, hydrophobic cyclohexyl group could play a crucial role in the conformational changes of the polymer chain in response to environmental triggers. For instance, a polymer bearing this residue might exhibit a sharp thermo-responsive collapse at a specific temperature, a property useful for creating "smart" hydrogels or drug delivery systems. researchgate.netnih.gov

Chemosensors and Biosensors: Amino acids and peptides are increasingly used as recognition elements in sensors for detecting metal ions and other analytes. mdpi.comnih.gov The specific structure of this compound could be leveraged to create a selective binding pocket. The hydrophobic cyclohexyl group might form a cavity suitable for binding nonpolar guest molecules, while the tertiary amine and carboxylate could act as coordination sites for metal ions. researchgate.netmdpi.com By attaching a fluorescent reporter group to the molecule, it could function as a chemosensor that signals the binding of a target analyte through a change in its optical properties. mdpi.com Furthermore, the incorporation of such unnatural amino acids into proteins is a novel strategy for creating reagentless electrochemical biosensors, where the conformational change of the protein upon binding a target is translated into a measurable electrical signal. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-cyclohexyl-N-methylalanine, and how can its purity and structure be validated?

- Answer : Synthesis typically involves alkylation of alanine derivatives with cyclohexyl and methyl groups. For structural validation, use nuclear magnetic resonance (NMR) to confirm substituent positions (e.g., cyclohexyl and methyl groups on the alanine backbone) and high-performance liquid chromatography (HPLC) to assess purity. Mass spectrometry (MS) can further verify molecular weight . Ensure reaction conditions (e.g., solvent, temperature) align with protocols for analogous alanine derivatives, as described in pesticide-related syntheses .

Q. Which physicochemical properties of this compound are critical for experimental reproducibility?

- Answer : Key properties include solubility in polar/nonpolar solvents, thermal stability, and pKa values. These influence reaction design and biological assays. While direct data on this compound is limited, analogous compounds (e.g., N-methyl-DL-alanine) show solubility in aqueous buffers and stability under inert atmospheres . Always characterize batch-specific properties using differential scanning calorimetry (DSC) and pH titration .

Q. What safety protocols should be prioritized when handling this compound in laboratory settings?

- Answer : Follow NIH preclinical guidelines for chemical handling . Use closed systems to minimize inhalation/contact, as recommended for structurally similar amines . Implement local exhaust ventilation, wear nitrile gloves, and use safety showers/eye wash stations. Document all safety measures in line with institutional chemical hygiene plans .

Advanced Research Questions

Q. How do stereochemical variations (e.g., D/L isomers) in this compound influence its biological or chemical activity?

- Answer : Chirality can significantly alter interactions with biological targets. For example, metalaxyl-M (a related alanine derivative) shows higher efficacy in its D-isomer form . Use chiral chromatography or circular dichroism (CD) to isolate and characterize isomers. Compare activity via enzyme inhibition assays or binding studies .

Q. How can contradictions in reported solubility or stability data for this compound be resolved?

- Answer : Apply orthogonal analytical methods (e.g., Karl Fischer titration for moisture content, thermogravimetric analysis for decomposition thresholds) to identify confounding variables like hydration state or impurities . Cross-reference experimental conditions (e.g., solvent purity, temperature) with NIH reporting standards to ensure replicability .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH or temperature conditions?

- Answer : Use accelerated stability testing with controlled pH buffers (e.g., 2–12 range) and thermal cycling. Monitor degradation products via liquid chromatography-mass spectrometry (LC-MS). For enzyme interaction studies, integrate stopped-flow kinetics to capture transient intermediates .

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced activity?

- Answer : Leverage software like AutoDock to predict binding affinities of this compound derivatives to target proteins (e.g., enzymes in pesticide pathways). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Methodological Considerations

- Data Reporting : Adhere to NIH guidelines for documenting experimental parameters (e.g., reagent purity, instrument calibration) to enable replication .

- Conflict Resolution : For conflicting data, perform meta-analyses that account for variables like solvent polarity or measurement techniques .

- Safety Compliance : Align protocols with OSHA standards and ECHA recommendations for amine handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.